

Application Notes and Protocols for FD-1080 Free Acid Excitation

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Compound of Interest					
Compound Name:	FD-1080 free acid				
Cat. No.:	B15362723	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the use of **FD-1080 free acid**, a near-infrared (NIR-II) fluorophore, with a specific focus on determining the appropriate laser power for excitation in various research applications.

Introduction to FD-1080 Free Acid

FD-1080 is a small molecule cyanine dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window.[1][2] Its key characteristic is the excitation by a 1064 nm laser, which allows for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I fluorophores (excited between 650-980 nm).[3][4] This makes FD-1080 an excellent candidate for high-resolution, deep-tissue in vivo imaging.[2]

The fluorescence quantum yield of FD-1080 is significantly enhanced when it is complexed with fetal bovine serum (FBS), increasing from 0.31% to 5.94%.[1][5] This property is particularly advantageous for in vivo applications where the fluorophore will interact with blood components.

Quantitative Data Summary

The following tables summarize the key optical properties of **FD-1080 free acid** and the recommended laser power settings for its excitation.



Table 1: Optical Properties of FD-1080 Free Acid

Property	Value	Reference
Excitation Maximum (λex)	~1064 nm	[1][3]
Emission Maximum (λem)	~1080 nm	[1][3]
Quantum Yield (in ethanol)	0.31%	[1][5]
Quantum Yield (with FBS)	5.94%	[1][5]
Molecular Weight	743.33 g/mol	[3]

Table 2: Recommended Laser Power for FD-1080 Excitation (1064 nm Laser)



Application	Recommended Power Density	Calculated Power (Low NA)	Calculated Power (High NA)	Notes
In Vitro (Microscopy)	10 - 100 mW/cm²	0.8 - 8 mW	0.03 - 0.3 mW	Start with lower power and increase as needed to achieve sufficient signal-to-noise ratio.
In Vivo Imaging	100 - 330 mW/cm²	8 - 26 mW	N/A	Power can be adjusted based on imaging depth and tissue type. Do not exceed the Maximum Permissible Exposure (MPE).
Photostability Testing	330 mW/cm ²	~26 mW	N/A	As reported in literature for FD-1080.[4][6]
Safety Limit (Skin)	< 1 W/cm²	< 78.5 mW	N/A	Maximum Permissible Exposure (MPE) for a 1064 nm laser on skin.[1]

Calculations are based on typical laser spot sizes. "Low NA" (Numerical Aperture) assumes a larger spot size common in in vivo imaging systems (e.g., 1 mm diameter), while "High NA" assumes a smaller, focused spot in high-resolution microscopy (e.g., 20 μ m diameter). Users should determine the spot size of their specific instrument for precise power calculations.

Experimental Protocols



Reagent Preparation

Stock Solution (10 mM):

- Dissolve FD-1080 free acid in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
- Sonication may be required to fully dissolve the compound.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C or -80°C, protected from light.

Working Solution for In Vitro Applications (2-10 μM):

- Warm the required volume of Phosphate Buffered Saline (PBS) to 37°C.
- Dilute the 10 mM stock solution in the pre-warmed PBS to the desired final concentration (e.g., 2, 5, or 10 μ M).
- It is recommended to prepare this solution fresh for each experiment.

Working Solution for In Vivo Applications (80 µM with FBS):

- For in vivo imaging, FD-1080 is often complexed with Fetal Bovine Serum (FBS) to enhance its fluorescence.
- Dilute the 10 mM stock solution in sterile PBS containing FBS to a final concentration of 80 μ M.
- The final FBS concentration in the injectate can be optimized, but a starting point is a 1:1 dilution of the dye in 100% FBS, followed by further dilution in PBS to the final desired concentration.
- Filter the final solution through a 0.22 μm sterile filter before injection.

In Vitro Cell Staining Protocol

• Culture cells to the desired confluency on coverslips or in imaging dishes.



- Remove the culture medium and wash the cells once with warm PBS.
- Add the FD-1080 working solution (2-10 μM in PBS or serum-free medium) to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells two to three times with warm PBS.
- Add fresh culture medium or an appropriate imaging buffer to the cells.
- Proceed with fluorescence microscopy.

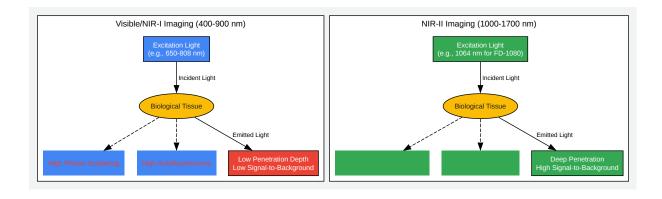
In Vivo Imaging Protocol (Mouse Model)

- Anesthetize the mouse using an appropriate and approved method.
- Administer the FD-1080-FBS working solution (80 μ M) via intravenous (e.g., tail vein) injection. A typical injection volume is 100-200 μ L.
- Allow the dye to circulate for 5-10 minutes before starting the imaging session.
- Place the animal in the in vivo imaging system and acquire images using a 1064 nm laser for excitation.
- Use appropriate long-pass filters (e.g., >1100 nm) to collect the emission signal.
- Adjust the laser power and exposure time to achieve a good signal-to-noise ratio without saturating the detector. Start with a laser power in the range of 100-330 mW/cm².[4][6]

Visualizations Principles of NIR-II Fluorescence Imaging

The following diagram illustrates the advantages of using NIR-II fluorophores like FD-1080 for deep-tissue imaging.





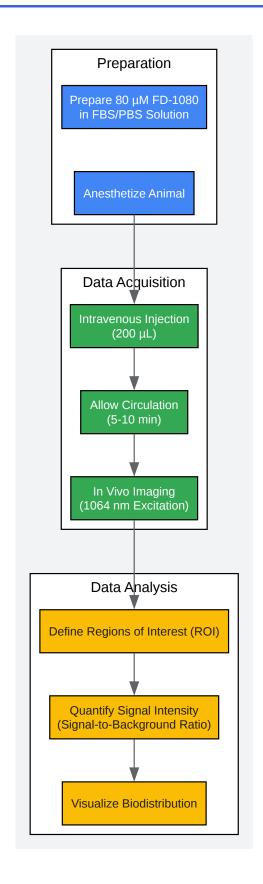
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Caption: Advantages of NIR-II over Visible/NIR-I Imaging.

Experimental Workflow for In Vivo Imaging with FD-1080

This diagram outlines the key steps for conducting an in vivo imaging experiment using FD-1080.





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Caption: Workflow for FD-1080 In Vivo Fluorescence Imaging.



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